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Compound of Interest

2-Chloro-3,4-

Compound Name: , o
dimethoxybenzonitrile

CAS No.: 119413-61-5

Cat. No.: B047699

Get Quote

Part 1: Nomenclature & Chemical Identity

2-Chloroveratronitrile is a specialized aromatic nitrile used primarily as a scaffold in medicinal
chemistry, particularly in the synthesis of biaryl systems via palladium-catalyzed cross-
couplings.[1] Its nomenclature is derived from "veratronitrile” (3,4-dimethoxybenzonitrile),
retaining the veratrole (1,2-dimethoxybenzene) core with a specific chlorination pattern.[1]

Identity Matrix
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Attribute Details

Common Name 2-Chloroveratronitrile

Systematic IUPAC Name 2-Chloro-3,4-dimethoxybenzonitrile
CAS Registry Number 119413-61-5

Molecular Formula CoHsCINO:2

Molecular Weight 197.62 g/mol

SMILES COclccc(C#N)c(Clhc10C

InChl Key DVVLTABTKVOGCS-UHFFFAOYSA-N

Structural Logic & Numbering

The "veratro-" prefix historically refers to the 3,4-dimethoxy substitution pattern on a benzene
ring (derived from veratric acid).[1][2] In the nitrile derivative:

o C1: Attached to the Cyano group (-CN).

e C2: The position ortho to the nitrile.[1] In 2-chloroveratronitrile, this position holds the
Chlorine atom.[1]

e C3 & C4: Hold the Methoxy groups (-OCHs).[1]
e C5 & C6: Unsubstituted hydrogens.[1]

Critical Distinction: Researchers must distinguish this compound from 2-chloro-4,5-
dimethoxybenzonitrile. While both are "chlorodimethoxybenzonitriles," the 4,5-isomer is derived
from a different precursor stream.[1] The 2-chloro-3,4-dimethoxy isomer is structurally
asymmetric, with the chlorine atom "sandwiched" between the nitrile and the methoxy group at
C3, creating significant steric pressure that influences downstream coupling reactions.[1]

Part 2: Synthesis & Experimental Protocols

The synthesis of 2-chloroveratronitrile is rarely performed by direct chlorination of veratronitrile
due to lack of regioselectivity. The authoritative route proceeds via the dehydration of 2-chloro-
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3,4-dimethoxybenzaldehyde oxime.[1] This stepwise approach ensures complete regiocontrol.

[1]
Synthetic Pathway Diagram

Ac20
Mel, K2CO3 2-Chloro-3,4- NH20H-HCI Dehydration

2-Chloro-3-hydroxy- Acetonitrile, Reflux | . NaOH, EtOH Oxime Reflux r 2-Chloroveratronitrile
3 —»' .
4-methoxybenzaldehyde o dlm(ect.:hAo;);kzeln;ziI;ij;yde Intermediate (CAS 119413-61-5)

Figure 1: Regioselective synthesis of 2-chloroveratronitrile from benzaldehyde precursors.

Click to download full resolution via product page
[1]

Detailed Experimental Protocol

This protocol validates the transformation of the commercially available aldehyde precursor
(CAS 5417-17-4) into the target nitrile.

Step 1. Methylation (Precursor Synthesis)
If starting from 2-chloro-3-hydroxy-4-methoxybenzaldehyde.[1]

 Dissolution: Dissolve 43 mmol (8.03 g) of 2-chloro-3-hydroxy-4-methoxybenzaldehyde in 100
mL of anhydrous Acetonitrile (MeCN).

o Base Addition: Add 55 mmol (7.7 g) of powdered Potassium Carbonate (K2CO3).
e Alkylation: Add 0.13 mol (8.3 mL) of lodomethane (Mel) dropwise.
¢ Reaction: Heat to reflux and stir for 24 hours.

o Workup: Cool to room temperature. Filter the suspension to remove inorganic salts.[1]
Evaporate the filtrate under vacuum.[1][3]

e Yield: ~98% (White solid).

o Checkpoint: Confirm structure via *H NMR (Methoxy signals at ~3.9 ppm).[1]

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5455607.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5455607.htm
https://www.benchchem.com/product/b047699/docs?utm_src=pdf-body-img#2-chloroveratronitrile-synonyms-nomenclature-and-synthetic-pathways
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5455607.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5455607.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5455607.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5455607.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1386257.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5455607.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047699?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Step 2: Oxime Formation & Dehydration (The "One-Pot" Equivalent)

Adapted from the classic Organic Syntheses method for Veratronitrile [1].[1]

e Oxime Formation:

[¢]

Dissolve 0.1 mol of 2-chloro-3,4-dimethoxybenzaldehyde (from Step 1) in 50 mL of warm
ethanol.

[e]

Add a solution of 0.12 mol Hydroxylamine Hydrochloride (NH20H[1]-HCI) in 10 mL water.

o

Add 0.15 mol NaOH (dissolved in minimal water) to neutralize.[1]

o

Stir at room temperature for 2-3 hours. The oxime will precipitate or separate as an oil.[1]

[4]1[5]

o

Isolation: Dilute with ice water, filter the solid oxime, and dry thoroughly.[1]
o Dehydration to Nitrile:
o Place the dried oxime in a round-bottom flask equipped with a reflux condenser.
o Add Acetic Anhydride (Acz20) (approx. 2-3 mL per gram of oxime).[1]
o Caution: Heat cautiously to reflux. The reaction is exothermic.[1]
o Reflux gently for 20 minutes.

o Quench: Pour the reaction mixture carefully into crushed ice with vigorous stirring to
hydrolyze excess anhydride.

o Crystallization: The product, 2-chloroveratronitrile, will precipitate as a solid.[1]

o Purification: Recrystallize from ethanol/water or purify via silica flash chromatography
(Hexane/EtOAC).[1]

Part 3: Applications in Drug Development
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2-Chloroveratronitrile serves as a high-value electrophile in palladium-catalyzed cross-coupling
reactions.[1] The presence of the ortho-chloro group relative to the nitrile functionality makes it
a challenging but rewarding substrate for steric-demanding couplings.

Suzuki-Miyaura Coupling Workflow

In the synthesis of biaryl drug candidates (e.g., PDE10A inhibitors or TLR4 agonists), the
chlorine atom is selectively displaced by aryl boronic acids.[1]

2-Chloroveratronitrile

Pd(OAc)2 / Ligand 100°C, 30 min > Biaryl Product
K3PO4, Toluene/H20 (2-Ar-3,4-dimethoxybenzonitrile)
Aryl Boronic Acid

(Ar-B(OH)2)

Figure 2: Palladium-catalyzed arylation of 2-chloroveratronitrile [2].

Click to download full resolution via product page

Mechanistic Note: The 3-methoxy group exerts an electron-donating effect that increases the
electron density at the C2 position, potentially making oxidative addition of the Pd(0) species
slower compared to electron-deficient aryl chlorides.[1] High-activity ligands (e.g., SPhos or
XPhos) are often required to facilitate this transformation efficiently [2].[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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